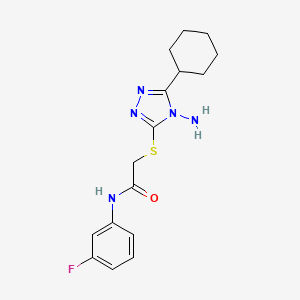

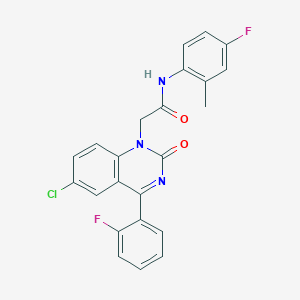

![molecular formula C23H29ClN4O3S B2485605 N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-05-3](/img/structure/B2485605.png)

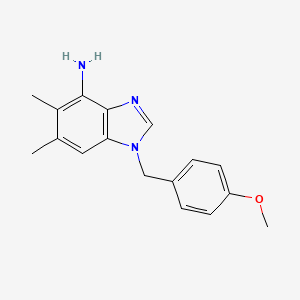

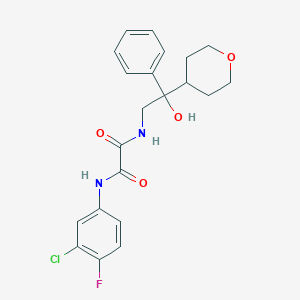

N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The investigation of complex organic compounds like "N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" typically involves understanding their synthesis, structure, and reactivity. These compounds often exhibit unique properties making them valuable for various scientific applications, excluding drug usage or dosage considerations.

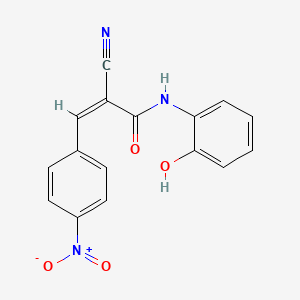

Synthesis Analysis

The synthesis of complex organic molecules involves multi-step reactions, starting from simpler molecules. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves condensation reaction, chlorination, and nucleophilic substitution. These compounds have been studied for their potential to inhibit tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar pyrimidine derivatives highlights innovative synthetic methodologies and chemical properties. For instance, a study on pyrimidine-triazole derivatives outlined a multistep synthesis process, starting from a morpholin-3-one molecule. These compounds exhibited antimicrobial activities against selected bacterial and fungal strains, suggesting potential for further exploration in drug discovery and development Majithiya & Bheshdadia, 2022.

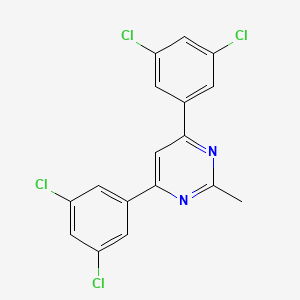

Antimicrobial and Insecticidal Applications

Pyridine derivatives, closely related in structure and functionality, have demonstrated significant insecticidal and antimicrobial activities. The synthesis of certain pyridine derivatives and their toxicity against cowpea aphids revealed that some compounds exhibited insecticidal activity comparable to commercial insecticides Bakhite et al., 2014. This suggests the potential of N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide and related compounds in developing new insecticides with specific activity profiles.

Anti-inflammatory and Analgesic Potential

The exploration of novel benzodifuranyl derivatives, including structures with similar complexity, has shown promising results as anti-inflammatory and analgesic agents. A particular study found that derivatives synthesized from visnaginone and khellinone inhibited COX enzymes and exhibited significant analgesic and anti-inflammatory activities, highlighting their therapeutic potential Abu‐Hashem et al., 2020.

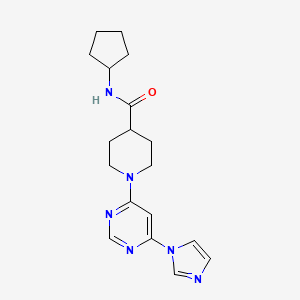

Synthetic Methodologies and Applications in Drug Discovery

The synthesis of thienoquinolines and related compounds, including morpholine derivatives, underscores the importance of these methodologies in drug discovery. Innovative synthetic routes can lead to compounds with potential applications in treating various diseases, showcasing the broad applicability of N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide in medicinal chemistry Abdel-rahman et al., 1992.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-5-20(18)28(23(30)26-22)9-3-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQXLJVFKVKFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)

![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)

![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)